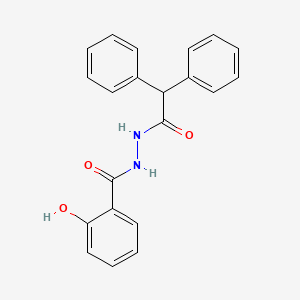
N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related nitrobenzamide derivatives involves multi-step reactions, including nucleophilic substitution of nitro groups and cyclization. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes from 2,4,6-trinitrobenzamide through nucleophilic substitution followed by Thorpe-Ziegler cyclization demonstrates a method that could potentially be adapted for synthesizing compounds like N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide (Gakh et al., 2006).
Molecular Structure Analysis The crystal structure of related fluorobenzamide compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, indicates co-planar aromatic rings with specific orientations of the amide group, highlighting the role of hydrogen bonding and molecular interactions in determining the structural configuration (Hehir & Gallagher, 2023). This analysis could provide insights into the molecular structure of this compound by comparison.
Chemical Reactions and Properties Chemical reactions involving nitrobenzamide derivatives often include nucleophilic substitution and cyclization. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods, offering a view into the complex reactions nitrobenzamide derivatives can undergo and their electrochemical properties (He et al., 2014).
Physical Properties Analysis The physical properties, including crystal structures of nitrobenzamide derivatives, are determined using X-ray diffraction. The arrangement of molecules in the crystal lattice, hydrogen bonding, and other intermolecular interactions play a crucial role in the physical properties of these compounds. For example, isomeric N-(iodophenyl)nitrobenzamides form various three-dimensional framework structures, influenced by hydrogen bonds and iodo...carbonyl interactions (Wardell et al., 2006).
Mécanisme D'action
Target of Action
A similar compound, 4- (aminosulfonyl)-n- [ (2,4-difluorophenyl)methyl]-benzamide, has been found to targetCarbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target enzyme, leading to inhibition or modulation of the enzyme’s activity . This interaction can result in changes in cellular processes that the enzyme is involved in.
Biochemical Pathways
Given the potential target of carbonic anhydrase 2, it may affect pathways related to ph regulation and electrolyte balance in cells .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential target, it may lead to changes in cellular ph and electrolyte balance, which could have various downstream effects depending on the specific cell type and physiological context .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHMLUKRMWVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)



![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)